molecular formula C21H17NO4S B13507692 5-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid

5-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid

Cat. No.: B13507692
M. Wt: 379.4 g/mol
InChI Key: QVQXVVJKFGQLGP-UHFFFAOYSA-N
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Description

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid (CAS: 521318-88-7) is a fluorinated, Fmoc-protected thiophene derivative. It is characterized by a thiophene ring substituted with a methyl group at position 3 and an Fmoc-aminated carboxylic acid moiety at position 2. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound is primarily employed in pharmaceutical research and organic synthesis, particularly in the development of peptide mimetics or heterocyclic drug candidates.

Properties

Molecular Formula

C21H17NO4S

Molecular Weight

379.4 g/mol

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C21H17NO4S/c1-12-10-18(27-19(12)20(23)24)22-21(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,17H,11H2,1H3,(H,22,25)(H,23,24)

InChI Key

QVQXVVJKFGQLGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via reaction with fluorenylmethoxycarbonyl chloride in the presence of a base.

    Thiophene Derivatization: The thiophene ring is functionalized to introduce the carboxylic acid group at the 2-position and the methyl group at the 3-position.

    Coupling Reaction: The protected amino acid derivative is coupled with the functionalized thiophene derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.

    Substitution: Piperidine in DMF (dimethylformamide) is used for Fmoc deprotection.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Free amino derivatives.

Scientific Research Applications

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound largely depends on its use in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid with structurally and functionally related Fmoc-protected heterocyclic carboxylic acids. Data are compiled from synthesis protocols, safety data sheets, and product catalogs.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications/Notes References
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid 521318-88-7 C₂₁H₁₇NO₄S 379.43 Thiophene ring with Fmoc-amine and methyl groups Peptide synthesis intermediates; discontinued in some catalogs
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 211637-75-1 C₂₅H₂₃NO₄ 401.45 Phenylalanine derivative with o-tolyl substituent Used in chiral peptide synthesis; stable under standard storage conditions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid 186320-06-9 C₂₂H₁₉NO₄S 393.46 Thiophene-3-yl substituent on alanine backbone Research applications in sulfur-containing peptide analogs
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid 1340291-71-5 C₂₁H₁₇NO₄S 379.43 Methyl substitution at thiophene position 5 Analogous to the target compound; used in custom synthesis for drug discovery
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid 209252-16-4 C₂₅H₂₃NO₄ 401.46 Phenyl-substituted butanoic acid derivative Explored for β-amino acid incorporation in peptides

Key Findings from Comparative Analysis

Structural Diversity: Thiophene vs. Phenyl Backbones: The target compound’s thiophene core distinguishes it from phenylalanine derivatives (e.g., ), which may exhibit enhanced π-stacking interactions in peptide chains. Substituent Position: Methyl group placement on the thiophene ring (positions 3 vs. 5) influences steric hindrance and solubility. For example, the 3-methyl substitution in the target compound may reduce crystallinity compared to the 5-methyl analog (CAS: 1340291-71-5) .

Synthetic Accessibility :

  • Fmoc-protected thiophene derivatives are typically synthesized via Ullmann coupling or Friedel-Crafts acylation, similar to xanthone analogs . However, the target compound’s discontinued status suggests challenges in scalability or stability during synthesis.

Safety and Handling :

  • While specific safety data for the target compound are unavailable, related Fmoc-protected acids (e.g., ) are classified as acute toxins (Category 4 for oral/dermal/inhalation exposure) and require handling in ventilated environments with PPE.

Applications :

  • The target compound’s discontinued status contrasts with structurally similar analogs (e.g., ) that remain in active use, indicating a shift toward derivatives with improved stability or reactivity in peptide coupling reactions.

Biological Activity

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid (referred to as "Compound 1") is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Compound 1 is characterized by a complex structure that includes a thiophene ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a carboxylic acid moiety. Its molecular formula is C18H19N2O4SC_{18}H_{19}N_{2}O_{4}S, and it has a molecular weight of approximately 357.42 g/mol. The presence of the Fmoc group suggests potential utility in peptide synthesis and drug design due to its ability to protect amino groups during chemical reactions.

Biological Activity Overview

The biological activity of Compound 1 has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data for Compound 1 is limited, related compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0040.004 to 0.0450.045 mg/mL against various bacterial strains, outperforming traditional antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Bacteria
Compound A0.004Enterobacter cloacae
Compound B0.015Staphylococcus aureus
Compound C0.008Escherichia coli

Anti-inflammatory Activity

In vitro studies have indicated that thiophene derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that Compound 1 may possess anti-inflammatory properties that warrant further investigation.

The exact mechanisms by which Compound 1 exerts its biological effects are not fully elucidated; however, several hypotheses can be drawn from studies on similar compounds:

  • Inhibition of Bacterial Enzymes : Compounds with thiophene structures may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Cytokine Modulation : Anti-inflammatory effects may arise from the downregulation of specific signaling pathways involved in inflammation.
  • Cell Cycle Arrest : Some thiophene derivatives have been shown to induce cell cycle arrest in cancer cells, suggesting potential anticancer activity.

Case Studies

A notable case study involves the evaluation of a related compound's effect on bacterial biofilms, which are known to contribute to antibiotic resistance. The study found that treatment with the compound significantly reduced biofilm formation and enhanced the efficacy of standard antibiotics .

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